
Zebularine CEP
Overview
Description
Zebularine (1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one) is a synthetic cytidine analogue that functions as a dual inhibitor of cytidine deaminase and DNA methyltransferases (DNMTs) . Structurally, it resembles cytidine but replaces the pyrimidine ring with a dihydropyrimidine moiety, enabling its incorporation into DNA during replication . Unlike other DNMT inhibitors, zebularine exhibits exceptional chemical stability, particularly under acidic conditions, making it suitable for oral administration . Preclinical studies highlight its role in inducing global DNA hypomethylation, suppressing tumor proliferation, and modulating immune responses with reduced cytotoxicity compared to traditional DNMT inhibitors like 5-azacytidine (5-Aza-CR) and decitabine (5-Aza-CdR) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zebularine can be synthesized through the condensation of 2-pyrimidinone with ribose derivatives. The reaction typically involves the use of acidic catalysts to facilitate the formation of the glycosidic bond . The process requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of zebularine involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to obtain zebularine in its pure form .
Chemical Reactions Analysis
Covalent DNMT Inhibition via Trapping Mechanism
Zebularine forms irreversible covalent bonds with DNA methyltransferases (DNMTs), a reaction critical to its epigenetic modulation effects. Structural studies using M.Hha I methyltransferase revealed:
Interaction Parameter | Value |
---|---|
Covalent bond distance (Cys81–C6) | 1.8 Å |
Hydrogen bond (Glu119–N3) | 2.91 Å |
Reaction cofactor | S-adenosyl-L-homocysteine |
This covalent adduct formation traps DNMTs in a non-functional state, preventing DNA methylation . The reaction involves nucleophilic attack by Cys81 on C6 of zebularine, facilitated by protonation at N3 .
Cytidine Deaminase Inhibition
Zebularine competitively inhibits cytidine deaminase (CDA) through substrate mimicry. Key kinetic parameters include:
Enzyme | Inhibition Type | Ki (μM) | Mechanistic Insight |
---|---|---|---|
Cytidine deaminase | Competitive | 0.8–2.1 | Binds active site via hydrogen bonds |
This inhibition elevates intracellular cytidine analog concentrations, enhancing the efficacy of companion drugs like 5-aza-dC .
DNA Demethylation via Base Incorporation
Zebularine incorporates into DNA during replication, targeting CpG islands for demethylation. Key demethylation patterns observed in the STING gene promoter include:
CpG Site | % Methylation (Untreated) | % Methylation (72h Zebularine) |
---|---|---|
-152 bp | 92 | 14 |
-134 bp | 88 | 9 |
-98 bp | 85 | 23 |
Bisulfite sequencing confirmed site-specific demethylation linked to transcriptional reactivation of silenced genes .
Protein Kinase R (PKR) Inhibition
Zebularine suppresses PKR activity, reducing phosphorylation of eukaryotic initiation factor 2α (eIF2α). Experimental data show:
Cell Line | PKR Activity (% Control) | eIF2α Phosphorylation (% Reduction) |
---|---|---|
HepG2 | 38 ± 5 | 72 ± 8 |
AGS | 41 ± 6 | 68 ± 7 |
This reaction synergizes with DNMT inhibition to upregulate cytochrome P450 (CYP) genes .
Apoptosis Induction via Caspase Activation
Prolonged zebularine exposure triggers caspase-dependent apoptosis through:
Protein | Activation Timeframe | Fold Change (vs. Control) |
---|---|---|
Caspase-3 (active) | 72–96 hours | 4.2–10.1 |
PARP cleavage | 72–120 hours | 3.8–6.5 |
TUNEL assays demonstrated apoptosis in 32–53% of treated SCC-25 cells within 96 hours .
Immunogenic Cell Death (ICD) Signaling
Zebularine induces ICD biomarkers in tumor cells:
Biomarker | Response (24h Treatment) | Mechanism |
---|---|---|
Calreticulin exposure | 3.8-fold increase | ER stress → ER-to-Golgi trafficking |
ATP release | 2.4-fold increase | Mitochondrial permeability transition |
HMGB1 secretion | 1.9-fold increase | Autophagy-mediated export |
These reactions enhance dendritic cell maturation and antitumor immunity .
Redox Modulation
Zebularine alters cellular redox states by depleting glutathione (GSH) pools:
Cell Type | GSH Depletion (% Control) | ROS Increase (Fold) |
---|---|---|
Colorectal cancer | 62 ± 7 | 2.1 ± 0.3 |
Normal fibroblasts | 18 ± 4 | 1.2 ± 0.1 |
This selective oxidative stress potentiates cancer cell death while sparing normal cells .
Zebularine’s multifaceted reactivity—spanning covalent enzyme inhibition, DNA modification, and immunogenic signaling—positions it as a versatile tool for epigenetic therapy and combination regimens. Its selectivity for cancer cells and low toxicity in normal tissues (e.g., <20% fibroblast viability loss at 1 mM) further underscore its therapeutic potential.
Scientific Research Applications
Antitumor Activity
Zebularine has been identified as a promising antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells, particularly in hepatocellular carcinoma (HepG2) cells.
- Mechanism of Action : Zebularine acts primarily by forming covalent complexes with DNA methyltransferases (DNMTs), leading to reduced methylation levels and subsequent gene expression changes. Specifically, it downregulates cyclin-dependent kinase 2 (CDK2) and upregulates tumor suppressor proteins such as p21 WAF/CIP1 and p53, which are crucial for cell cycle regulation and apoptosis induction .
- Case Study : In a study involving HepG2 cells treated with zebularine, significant reductions in cell viability were observed at concentrations above 250 μM after 72 hours. The study utilized WST assays and BrdU incorporation assays to measure cell growth and proliferation, demonstrating that zebularine effectively inhibits the growth of these cancer cells .
Hepatotoxicity Assessment
Zebularine's role in enhancing the sensitivity of HepG2 cells to drug toxicity makes it valuable for hepatotoxicity assessments.
- Findings : Research indicates that zebularine upregulates the expression of cytochrome P450 (CYP) genes, which are essential for drug metabolism. This upregulation is mediated through the inhibition of DNMT1 and double-stranded RNA-dependent protein kinase (PKR), enhancing the functionality of HepG2 cells for toxicity testing .
- Data Table : The following table summarizes the effects of zebularine on various CYP gene expressions:
CYP Gene | Expression Level Change | Fold Change |
---|---|---|
CYP1A1 | Strongly Upregulated | >20 |
CYP2B6 | Strongly Upregulated | >20 |
CYP2C19 | Strongly Upregulated | >20 |
CYP3A4 | Slightly Upregulated | <10 |
This data suggests that zebularine-treated HepG2 cells can be used to more accurately evaluate the hepatotoxic potential of various compounds, including acetaminophen and aflatoxin B1 .
Epigenetic Modulation
Zebularine's ability to modulate epigenetic factors has implications beyond cancer treatment.
- Plant Studies : Recent research has shown that zebularine can induce DNA hypomethylation in plant species such as Salix purpurea, suggesting its potential use in agricultural biotechnology for modifying plant traits through epigenetic changes .
- Renal Protection : In animal models, zebularine has demonstrated protective effects against renal inflammation and fibrosis, indicating its therapeutic potential in kidney diseases through epigenetic modulation .
Safety Profile
Zebularine exhibits low toxicity even after prolonged administration, making it a suitable candidate for further clinical development. Studies have shown that it preferentially targets cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .
Mechanism of Action
Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates. It inhibits DNA methylation by forming stable complexes with DNA methyltransferases, leading to their inactivation . This results in the reactivation of silenced genes and inhibition of tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Mechanistic Differences
Zebularine, 5-Aza-CR, and 5-Aza-CdR share the common goal of DNMT inhibition but differ in mechanisms and chemical properties:
Property | Zebularine | 5-Aza-CR | 5-Aza-CdR |
---|---|---|---|
Structure | Dihydropyrimidine ring | Triazine ring with N5 atom | Deoxyribose derivative of 5-Aza-CR |
Primary Target | DNMT1, cytidine deaminase | DNMT1, DNMT3A/B | DNMT1, DNMT3A/B |
Mechanism | Reversible DNMT trapping | Irreversible DNMT trapping | Irreversible DNMT trapping |
Cytotoxicity | Lower (requires 10–100× higher doses) | High | High |
Stability | Acid-stable; orally bioavailable | Chemically unstable | Moderate stability |
Clinical Use | Preclinical studies only | FDA-approved for MDS, AML | FDA-approved for MDS, AML |
Mechanistic Insights :
- Zebularine : Forms a stable but reversible covalent bond with DNMTs, allowing enzyme release after binding . This reversibility necessitates higher concentrations for hypomethylation but reduces cytotoxicity .
- 5-Aza-CR/5-Aza-CdR : Form permanent covalent bonds with DNMTs, trapping them in "suicide complexes" that trigger apoptosis but cause significant toxicity .
Cytotoxicity and Therapeutic Index
Zebularine demonstrates markedly lower cytotoxicity across multiple cancer models. For example:
- In hepatocellular carcinoma (Huh-7) and prostate cancer (LNCaP, PC3) cells, zebularine required 10–100× higher doses than 5-Aza-CR to achieve comparable growth inhibition but showed minimal cell death at equimolar concentrations .
- In immune cells, zebularine suppressed inflammatory cytokines (IFN-γ, IL-17) in CD4+ T cells without compromising viability, whereas 5-Aza-CR and 5-Aza-CdR caused significant cytotoxicity .
Epigenetic and Non-Epigenetic Effects
- DNA Hypomethylation : Zebularine induces dose-dependent hypomethylation in plants (e.g., Arabidopsis thaliana) and mammals, though with slower kinetics than 5-Aza-CR .
- Methylation-Independent Pathways: In hepatocellular carcinoma (HepG2), zebularine inhibited proliferation via phosphorylation of p44/42 MAPK and downregulation of Akt, independent of DNMT1 suppression .
Research Findings and Unique Mechanisms
Cancer Cell Line Responses
- Liver Cancer : Zebularine-sensitive cell lines (e.g., Huh-7) showed upregulated apoptosis pathways, while resistant lines exhibited oncogene activation .
- Prostate Cancer : Zebularine inhibited proliferation in an androgen receptor (AR)-independent manner, similar to 5-Aza-CdR .
Immune Modulation
- Zebularine reduced intraocular inflammation in autoimmune uveitis models by demethylating the Foxp3 enhancer in Treg cells, enhancing immunosuppressive activity .
Unique Mechanisms in Plants
- In Arabidopsis, zebularine induced enzymatic DNA-protein crosslinks (DPCs) involving MET1 (a DNMT) at 45S rDNA loci, a mechanism distinct from 5-Aza-CR .
Biological Activity
Zebularine (CAS: 3690-10-6) is a nucleoside analog that functions primarily as a DNA methyltransferase inhibitor (DNMTi) and has garnered attention for its potential therapeutic applications in cancer treatment. This article synthesizes various research findings on the biological activity of Zebularine, focusing on its mechanisms of action, effects on cancer cells, and implications for immunotherapy.
Zebularine exerts its biological effects through several key mechanisms:
- DNA Methylation Inhibition : Zebularine inhibits DNMT1 and alters the methylation status of various genes. This process can lead to the reactivation of silenced tumor suppressor genes, which is crucial in cancer therapy .
- Cell Cycle Arrest : Treatment with Zebularine induces S-phase arrest in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's effects on cell cycle proteins differ between these cell lines, indicating a complex interaction with cellular signaling pathways .
- Induction of Apoptosis : Zebularine has been shown to promote apoptosis in various cancer types by altering apoptotic protein levels, including caspase-3 and Bcl-2 family members, thereby enhancing cell death in tumor cells .
- Tumor Immunogenicity Enhancement : Recent studies indicate that Zebularine can enhance anti-tumor immunity by promoting dendritic cell maturation and increasing the expression of immune checkpoint markers. This suggests a dual role in both direct anti-cancer effects and modulation of the immune response .
Table 1: Summary of Biological Effects of Zebularine
Case Studies
- Breast Cancer Cell Lines : In a study evaluating MDA-MB-231 and MCF-7 cells, Zebularine treatment resulted in significant growth inhibition with IC50 values of approximately 88 μM for MDA-MB-231 and 149 μM for MCF-7 after 96 hours. The study highlighted a more pronounced effect on ER-negative cells compared to ER-positive cells, suggesting potential stratification for therapy based on receptor status .
- Cholangiocarcinoma (CCA) : Research demonstrated that Zebularine effectively induced apoptosis in CCA cells via DNMT inhibition. The compound altered DNA methylation patterns, particularly affecting genes involved in the Wnt signaling pathway, which is often dysregulated in cancers .
- Tumor Microenvironment Modulation : A recent investigation into the immunological effects of Zebularine showed that it enhances the infiltration of immune cells, such as dendritic cells and T lymphocytes, into the tumor microenvironment (TME). This effect was observed in mouse models treated with Zebularine, where increased levels of mature dendritic cells were noted .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Zebularine in epigenetic research, and how does its molecular structure contribute to this function?
Zebularine (1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one) inhibits DNA methyltransferases (DNMTs) through structural mimicry of cytidine. Its dihydropyrimidine ring enables covalent binding to DNMT1, trapping the enzyme and preventing methylation maintenance during DNA replication . Researchers can validate this mechanism using bisulfite sequencing to assess CpG island demethylation or qMSP (quantitative methylation-specific PCR) to measure locus-specific methylation changes. Structural analogs like 5-fluorozebularine can be synthesized to study structure-activity relationships .
Q. What are the standard assays for evaluating Zebularine’s dual inhibition of cytidine deaminase and DNA methylation?
- Cytidine deaminase inhibition : Measure enzymatic activity via spectrophotometric assays using cytidine or deoxycytidine as substrates, monitoring the conversion to uridine/deoxyuridine (absorbance at 280 nm) .
- DNMT inhibition : Use in vitro methyltransferase activity assays with radiolabeled S-adenosylmethionine (SAM) or fluorescent probes. Cell-based assays include reactivation of methylation-silenced reporter genes (e.g., GFP under a methylated promoter) .
Q. How should researchers synthesize Zebularine and its analogs, and what purification steps are critical?
Zebularine is synthesized via condensation of protected ribose derivatives with pyrimidinone, followed by deprotection. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via silica gel chromatography or HPLC to isolate enantiomerically pure forms.
- Characterization by -NMR and mass spectrometry to confirm structural integrity .
Advanced Research Questions
Q. How can experimental designs differentiate Zebularine’s epigenetic effects from its cytotoxic DNA damage effects?
- Dose-response stratification : Use low-dose, long-term exposure (e.g., 5–20 µM for 72+ hours) to prioritize DNMT inhibition, versus high-dose/short-term exposure (e.g., 100 µM for 24 hours) to study DNA damage .
- Genetic models : Compare outcomes in DNMT1-knockout cells (to isolate DNA damage effects) versus wild-type cells.
- Time-course assays : Track γH2AX foci (DNA damage marker) and methylation changes simultaneously using immunofluorescence and pyrosequencing .
Q. What methodologies resolve contradictions in Zebularine’s role as both a DNMT inhibitor and replication-dependent DNA-damaging agent?
- Single-cell sequencing : Identify subpopulations where demethylation correlates with DNA damage markers.
- Pathway enrichment analysis : Apply GSEA (Gene Set Enrichment Analysis) to transcriptomic data to distinguish pathways activated by demethylation (e.g., tumor suppressors) versus DNA damage (e.g., p53 signaling) .
- Pharmacoepigenomic integration : Use Cox proportional hazards models to correlate Zebularine-induced methylation changes with clinical outcomes in patient-derived xenografts .
Q. What strategies optimize Zebularine’s targeted delivery in vivo to reduce off-target effects?
- Nanoparticle encapsulation : Use lipid-based or polymeric nanoparticles functionalized with tissue-specific ligands (e.g., folate for cancer cells).
- Prodrug design : Develop pH-sensitive prodrugs activated in tumor microenvironments.
- Pharmacokinetic modeling : Monitor plasma half-life and tissue distribution using LC-MS/MS to adjust dosing regimens .
Q. How can researchers assess Zebularine’s synergistic potential with other epigenetic modifiers (e.g., HDAC inhibitors)?
- Combinatorial screening : Use high-throughput assays (e.g., SynergyFinder) to calculate combination indices (CI) across dose matrices.
- Epigenetic profiling : Perform ChIP-seq for H3K27ac (histone acetylation marker) alongside methylation arrays to map cooperative epigenetic effects.
- In vivo validation : Test combinations in orthotopic models with longitudinal monitoring of tumor growth and metastasis .
Q. Methodological Considerations
- Data reproducibility : Include detailed protocols for Zebularine preparation, storage (e.g., -80°C in desiccated form), and batch-to-batch validation via HPLC .
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines, report approval from institutional animal care committees, and include sample size justifications .
- Statistical rigor : Use Mantel-Cox tests for survival analyses and false discovery rate (FDR) correction for multi-omic datasets .
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3/t39-,40-,41-,42-,58?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDLVPTCOPGMZ-MGVQLQBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O8PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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